N-(3-ブチニル)フタルイミド

概要

説明

Synthesis Analysis

N-(3-Butynyl)phthalimide is synthesized through a range of methods, showcasing the versatility of phthalimide derivatives in chemical synthesis. For instance, a series of aminoacetylenicoxyphthalimide, namely N-(4-(t-amino)-2-butynyloxy) phthalimides, were synthesized from the reaction of N-hydroxyphthalimide with propargyl bromide in sodium ethoxide, generating N-(2-butynyloxy)phthalimide. These compounds were further modified through Mannich reaction with formaldehyde and appropriate amines, indicating the compound's adaptability for further chemical modifications (Muhi-eldeen, Al-kaissi, Awad, Al-Muhtaseb, & Al, 2012).

Molecular Structure Analysis

Molecular structure investigations, such as the crystal and molecular structure analysis of N-(Phenylthio)phthalimide, provide insights into the configuration and spatial arrangement of atoms within phthalimide derivatives. These studies often involve sophisticated techniques like X-ray crystallography to elucidate the dihedral angles and intermolecular interactions, which are pivotal for understanding the chemical behavior and reactivity of compounds like N-(3-Butynyl)phthalimide (Tanak, Yakan, Kütük, Karakullukçu, & Dege, 2018).

Chemical Reactions and Properties

Phthalimide derivatives engage in a variety of chemical reactions, underlining their significance in organic synthesis. For instance, the direct catalytic trifluoromethylthiolation of boronic acids and alkynes using electrophilic N-(trifluoromethylthio)phthalimide showcases the compound's reactivity towards forming biologically relevant molecules under copper catalysis. Such reactions underscore the broad utility and functional group compatibility of N-(3-Butynyl)phthalimide analogs in synthesizing complex molecules (Pluta, Nikolaienko, & Rueping, 2014).

Physical Properties Analysis

The physical properties of N-(3-Butynyl)phthalimide derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Studies on similar compounds, like the synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide, provide valuable data on how the incorporation of phthalimide units affects these properties. These findings are essential for tailoring materials for specific applications, ranging from pharmaceuticals to advanced materials (Behniafar & Banihashemi, 2004).

Chemical Properties Analysis

The chemical properties of N-(3-Butynyl)phthalimide, including its reactivity patterns and the types of reactions it undergoes, are defined by its functional groups and molecular structure. Research into similar phthalimide derivatives highlights their reactivity, such as in the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, demonstrating the broad chemical versatility and potential for synthetic utility of N-(3-Butynyl)phthalimide (Fahmy, Aly, Nada, & Aly, 1977).

科学的研究の応用

プロテオミクス研究

N-(3-ブチニル)フタルイミド: は、プロテオミクス研究において、末端アルキン置換イソインドール化合物として使用されています 。この用途は、タンパク質構造と機能の研究において重要であり、この化合物のユニークな特性により、タンパク質の標識と検出が容易になります。

蛍光ヌクレオシドの合成

研究者は、N-(3-ブチニル)フタルイミドを使用して、5-アルキニル置換基を有するフロピリミジンヌクレオシドを拡張しました。 この合成は、遊離リボースヒドロキシル基が存在しない場合でも、高い蛍光性と潜在的な抗ウイルス効果をもたらします 。このような蛍光ヌクレオシドは、核酸のダイナミクスと相互作用を研究する上で非常に役立ちます。

MMP-13阻害剤の開発

この化合物は、ヒト骨肉腫細胞で活性を持つ、水溶性で強力なMMP-13阻害剤の設計と合成に使用されてきました 。MMP-13阻害剤は、転移と癌の進行の研究において非常に重要です。

窒素中心ラジカルの生成

N-(3-ブチニル)フタルイミド: は、光レドックス触媒を利用する可能性のある、窒素中心ラジカルを生成するための戦略において役割を果たします 。これらのラジカルは、さまざまな有機合成反応における重要な中間体であり、新薬や新素材の開発につながります。

ペロブスカイトの改質

N-(3-ブチニル)フタルイミドを含む共役ジインをペロブスカイトに組み込み、その合成後の改質を行うことは、新たな分野です 。この用途は、太陽電池技術の進歩と新しい電子デバイスの開発にとって非常に重要です。

有機電気化学トランジスタ

この化合物は、バイオセンシングデバイスに向けた「クリック可能な」有機電気化学トランジスタの界面エンジニアリングに不可欠です 。このようなトランジスタは、医療診断や環境モニタリングのための、高感度で選択的なバイオセンサーの開発に使用されます。

Safety and Hazards

将来の方向性

N-(3-Butynyl)phthalimide has been used in various research areas. For instance, it has been used in the incorporation of conjugated diynes in perovskites and their post-synthetic modification . It has also been used in the engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices .

特性

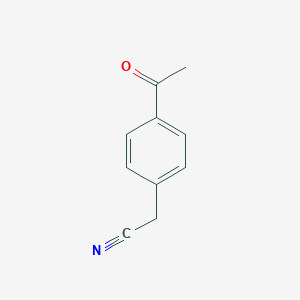

IUPAC Name |

2-but-3-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457580 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14396-90-8 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

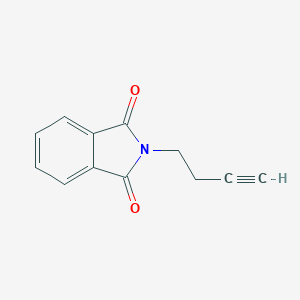

Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?

A1: N-(3-Butynyl)phthalimide serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.

Q2: How is the successful incorporation of N-(3-Butynyl)phthalimide and its subsequent transformation into the amino phase confirmed in the study?

A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:

- Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].

- Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].

- Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from N-(3-Butynyl)phthalimide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)